
4,5-二甲氧基邻苯二甲腈
描述
4,5-Dimethoxyphthalonitrile is a chemical compound with the molecular formula C10H8N2O2 . It has an average mass of 188.183 Da and a monoisotopic mass of 188.058578 Da .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxyphthalonitrile consists of a benzene ring substituted with two cyano groups and two methoxy groups .Physical And Chemical Properties Analysis
4,5-Dimethoxyphthalonitrile is a solid at room temperature . It has a molecular weight of 188.19 .科学研究应用
光动力活性和癌症研究
- 两亲性锌(II)酞菁:一项研究涉及对 4,5-二氯邻苯二甲腈的处理,以合成在癌症光动力治疗中具有潜力的化合物。这些化合物对人类癌细胞表现出显着的光细胞毒性,突出了它们在医学应用中的潜力 (Duan 等人,2010)。
化学合成和表征
- 八炔基酞菁的合成:另一项研究描述了各种 4,5-二炔基邻苯二甲腈衍生物的合成。这些化合物在它们的核磁共振谱中显示出显着的化学位移,表明在化学分析和合成中具有潜在用途 (Terekhov 等人,1996)。
- 酞菁合成:研究集中于在酞菁合成中使用 4,5-二甲氧基邻苯二甲腈合成多取代邻苯二甲腈。这突出了其在创建具有材料科学潜在应用的复杂有机化合物中的作用 (Wang 等人,2004)。
传感和电子性质
- 镥(III)酞菁:使用 4,5-二甲氧基邻苯二甲腈合成了一种新型镥(III)酞菁,显示出在气体传感和电子应用中的潜力 (Ceyhan 等人,2007)。
- 电化学和气体传感:研究探索了源自 4,5-二甲氧基邻苯二甲腈的新型金属酞菁的电化学和气体传感特性。这些发现可能有助于传感器技术和材料科学的进步 (Çimen 等人,2014)。
环境监测
- 用于铵检测的荧光探针:4,5-二甲氧基邻苯二甲醛(4,5-二甲氧基邻苯二甲腈的衍生物)被合成作为检测环境水中铵的荧光探针。这一发展对于环境监测和分析具有重要意义 (Zhang 等人,2018)。
作用机制
安全和危害
属性
IUPAC Name |
4,5-dimethoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSTWWJVHJRQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446787 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxyphthalonitrile | |
CAS RN |
88946-67-2 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic routes are available to obtain diversely substituted phthalonitriles starting from 4,5-Dimethoxyphthalonitrile?
A1: The research by [] highlights two main synthetic routes starting from 4,5-Dimethoxyphthalonitrile to achieve diversely substituted phthalonitriles:
- Electrophilic Aromatic Substitution: 4,5-Dimethoxyphthalonitrile can undergo electrophilic aromatic substitution with dibromoisocyanuric acid to yield 3,6-dibromo-4,5-dimethoxyphthalonitrile. This dibromo derivative serves as a versatile intermediate for further functionalization. []
- Coupling Reactions: The 3,6-dibromo-4,5-dimethoxyphthalonitrile obtained in the previous step can be further reacted with organotin reagents like tri(n-butyl)phenylylethynyltin or tri(n-butyl)vinyltin in the presence of a nickel catalyst. This reaction leads to the introduction of phenylethynyl or vinyl groups at the 3 and 6 positions of the phthalonitrile ring. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)
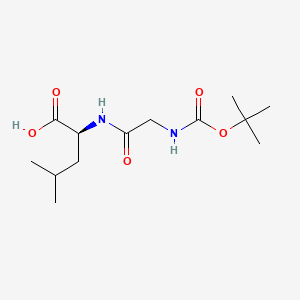


![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)
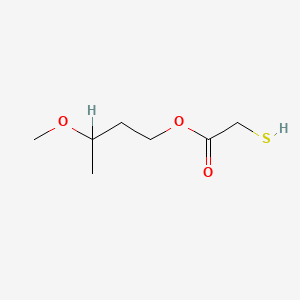

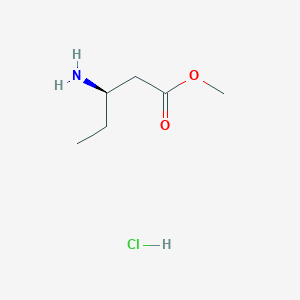
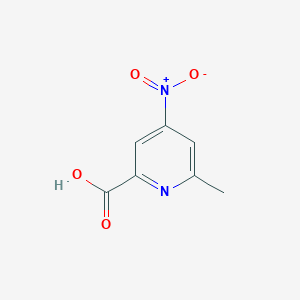
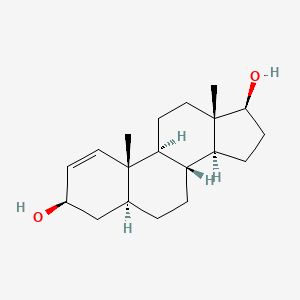
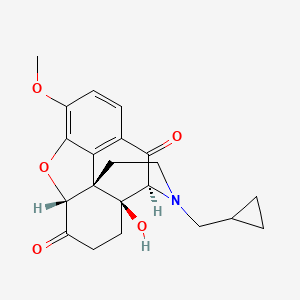
![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)
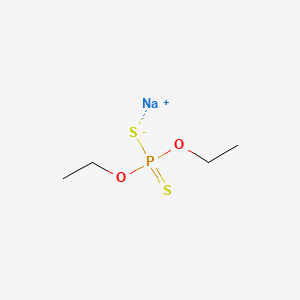
![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)